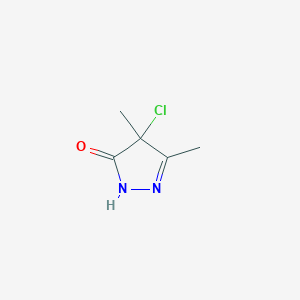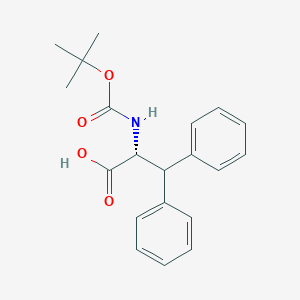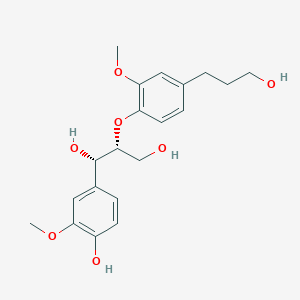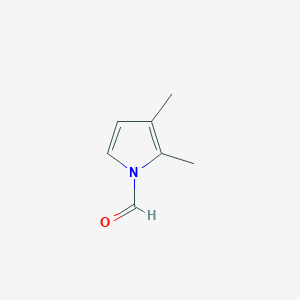
Zotepine
Overview
Description
Zotepine is an atypical antipsychotic drug primarily used for the treatment of schizophrenia. It was first synthesized by Fujisawa Pharmaceutical Co Ltd and has been used in Japan, India, and some parts of Europe since the 1980s . This compound is known for its high affinity for dopamine and serotonin receptors, making it effective in managing both positive and negative symptoms of schizophrenia .
Mechanism of Action
Target of Action
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It also presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of noradrenaline and enhancing serotonergic activity . By blocking dopamine and serotonin receptors, this compound can help to balance the levels of these neurotransmitters in the brain, which can alleviate symptoms of schizophrenia and other psychiatric disorders .
Biochemical Pathways
This compound’s activities are related to the inhibition of noradrenaline reuptake and serotonergic activity . This can affect various biochemical pathways, including those involved in mood regulation and perception. This compound suppresses the uptake of noradrenaline, dopamine, and serotonin into nerve endings , which can lead to changes in the neurotransmitter levels in the brain and affect the signaling pathways they are involved in.
Pharmacokinetics
Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels of this compound, with a tmax between 2-4 hours and Cmax from 6.9-19.6 ng/ml when administered in a dose of 25-100 mg . This suggests that this compound is rapidly absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action include improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects . This compound enhances astroglial L-glutamate release in a concentration-dependent and time-dependent manner due to the enhanced function of astroglial hemichannels, probably via activation of Akt signaling .
Action Environment
Environmental factors such as pH of the stomach, enzymatic degradation, or chemical degradation in the gastrointestinal tract (GIT) can influence this compound’s action, efficacy, and stability . Furthermore, this compound’s effect can be influenced by the patient’s metabolic rate, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Biochemical Analysis
Biochemical Properties
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . This compound activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity .
Cellular Effects
This compound, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible . This compound is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled .
Temporal Effects in Laboratory Settings
Administration of this compound has shown improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects .
Dosage Effects in Animal Models
In rats and mice, this compound potently inhibited noradrenaline (norepinephrine) reuptake . At low doses, the drug increases dopaminergic neurotransmission, while at higher doses it acts as a dopaminergic receptor antagonist .
Metabolic Pathways
The main enzymes involved in this compound metabolism are CYP1A2 and CYP3A4 . Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring, and consecutive conjugation .
Transport and Distribution
This compound is significantly metabolized in the body . In addition to N-demethylation, N- or S-oxidation, hydroxylation of aromatic rings, and subsequent conjugation are the major metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zotepine involves several steps. One common method includes the reaction of 2-chloroacetophenone with 4-chlorothiophenol to form a thioether. This intermediate is then treated with morpholine and sulfur in a Willgerodt–Kindler reaction to yield a phenylacetic acid derivative after acid hydrolysis of the amide intermediate . Another method involves the use of homogenization-probe sonication based on the film hydration method, where this compound, solid lipid, and soy lecithin are dissolved in a mixture of chloroform and methanol .
Industrial Production Methods: Industrial production of this compound often employs nanomilling processes to enhance its dissolution properties and oral bioavailability. This involves the use of media milling with stabilizers and milling agents to produce nanosuspensions . The process conditions are optimized to ensure stability and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Zotepine undergoes several types of chemical reactions, including:
Oxidation: Involves the hydroxylation of the aromatic ring.
Reduction: Not commonly reported for this compound.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Often uses reagents like dimethylaminoethyl chloride under controlled temperature conditions.
Major Products Formed:
Northis compound: A major metabolite formed through N-demethylation.
Hydroxylated derivatives: Formed through the hydroxylation of the aromatic ring.
Scientific Research Applications
Zotepine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the synthesis and reactions of dibenzothiepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Primarily used for treating schizophrenia and has shown efficacy in managing acute bipolar mania.
Industry: Employed in the development of novel drug delivery systems, such as solid lipid nanoparticles and microemulsions, to enhance its bioavailability and therapeutic efficacy
Comparison with Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Olanzapine: Similar in efficacy but differs in its metabolic side effects.
Risperidone: Comparable in managing schizophrenia but has a different receptor affinity.
Uniqueness of Zotepine: this compound is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .
Properties
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
| Record name | Zotepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zotepine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOTEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)






